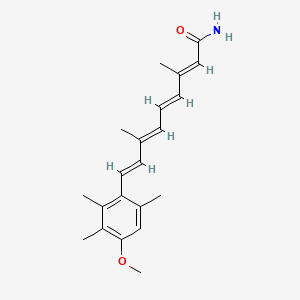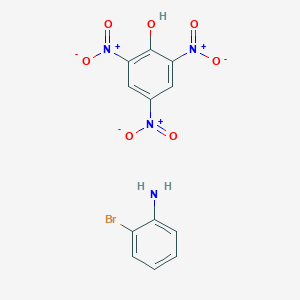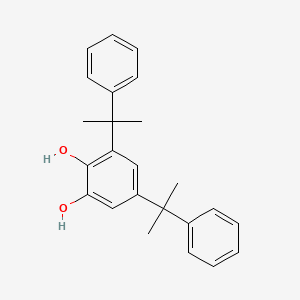
3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol: is an organic compound characterized by its unique structure, which includes two phenylpropan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids or bases to facilitate the formation of the intermediate and subsequent substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s potential biological activity is being explored, particularly its antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying enzyme interactions .
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where its structural properties contribute to the material’s overall performance .
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate electrons and neutralize free radicals, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
5-(2-phenylpropan-2-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at different positions.
2-Phenyl-2-propanol: A simpler structure with one phenylpropan-2-yl group.
Uniqueness: 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol is unique due to the presence of two phenylpropan-2-yl groups and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical and
Eigenschaften
CAS-Nummer |
47507-01-7 |
|---|---|
Molekularformel |
C24H26O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3,5-bis(2-phenylpropan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-11-7-5-8-12-17)19-15-20(22(26)21(25)16-19)24(3,4)18-13-9-6-10-14-18/h5-16,25-26H,1-4H3 |
InChI-Schlüssel |
FTMPCMPTOYOPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)O)O)C(C)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


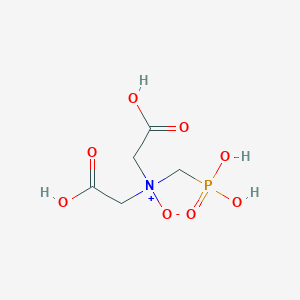


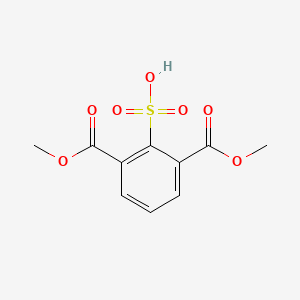
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)

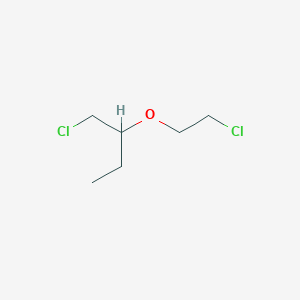
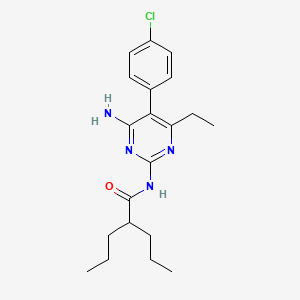

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

